molecular formula C18H20FNO3 B2938426 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide CAS No. 1797160-15-6

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide

Cat. No.: B2938426
CAS No.: 1797160-15-6
M. Wt: 317.36
InChI Key: QDOUJMUQCBQKLU-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide is a synthetic acetamide derivative intended for research and laboratory use. This compound is part of a class of phenoxyacetamides that have shown significant promise in biomedical research, particularly as inhibitors of bacterial virulence factors . Compounds based on the phenoxyacetamide scaffold are being actively investigated for their ability to inhibit the Type III Secretion System (T3SS) in pathogenic Gram-negative bacteria like Pseudomonas aeruginosa . The T3SS is a critical virulence mechanism that allows bacteria to inject effector toxins directly into host cells, and its inhibition is a novel antimicrobial strategy that does not rely on traditional bactericidal or bacteriostatic activity, thereby potentially reducing the selection pressure for drug resistance . The structure of this compound, which incorporates a 2-fluorophenyl group and a methoxypropyl side chain, suggests it is designed for structure-activity relationship (SAR) studies. Research on similar phenoxyacetamides indicates that the specific stereochemistry and substituents at the alpha-position of the acetamide are crucial for high-potency T3SS inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in phenoxyacetamide-based T3SS inhibitors .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-18(22-2,15-10-6-7-11-16(15)19)13-20-17(21)12-23-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOUJMUQCBQKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol

Major Products

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

The following compounds share partial structural homology with the target molecule, enabling inferences about substituent effects:

N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide ()
  • Molecular Formula : C₁₆H₁₉ClN₂O₄
  • Molecular Weight : 338.78 g/mol
  • Key Differences: Halogen Substituent: 3-Chlorophenyl vs. 2-Fluorophenyl in the target. Chlorine increases molecular weight and lipophilicity compared to fluorine. Acetamide Modification: A 2,5-dioxopyrrolidinyl group replaces the phenoxy group, introducing a heterocyclic ring that may alter solubility and hydrogen-bonding capacity.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
  • Molecular Formula : C₁₉H₂₇FN₂O₂
  • Molecular Weight : 334.21 g/mol
  • Key Differences: Fluorophenyl Position: 4-Fluorophenyl vs. 2-Fluorophenyl. Para-substitution often enhances metabolic stability but may reduce target selectivity. Backbone Structure: A cyclohexyl group and propylacetamido side chain replace the methoxypropyl-phenoxyacetamide framework, increasing steric bulk.
  • Implications : The cyclohexyl group could enhance membrane permeability but reduce aqueous solubility.
NBOMe Derivatives ()
  • Example: 25C-NBOH HCl (C₁₇H₁₉ClNO₃)
  • Key Differences: Core Structure: Benzylamine-ethylamine backbone vs. acetamide. NBOMe derivatives primarily target serotonin receptors, whereas acetamides may have diverse mechanisms. Substituents: Methoxy and halogen groups on aromatic rings are shared, but positional variations (e.g., 2,5-dimethoxy in NBOMe vs. single phenoxy in the target) influence receptor affinity.
Key Observations:

Halogen Effects : Fluorine (atomic radius: 0.64 Å) vs. chlorine (0.99 Å) influences steric and electronic properties. Ortho-fluorine may enhance binding specificity through steric hindrance and dipole interactions .

Synthetic Accessibility: The target’s methoxypropyl-phenoxyacetamide structure may require multi-step synthesis, whereas ’s compound was synthesized in 81% yield via a one-pot multicomponent reaction .

Solubility : The dioxopyrrolidinyl group in ’s compound likely improves water solubility compared to the target’s purely aromatic acetamide.

Research Implications and Limitations

  • Pharmacological Potential: Fluorinated acetamides are explored for CNS activity, but the target’s biological profile remains uncharacterized. Structural analogs like NBOMe derivatives () suggest possible serotonin receptor interactions, though this is speculative .
  • Data Gaps : Direct comparisons of binding affinity, toxicity, or metabolic stability are absent in the provided evidence. Future studies should prioritize these parameters.

Q & A

Q. What are the standard synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide, and how is the product purified and characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting substituted phenols with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile . Purification often involves column chromatography or recrystallization. Characterization requires 1H/13C NMR to confirm aromatic protons (δ6.5–8.0 ppm), methoxy groups (δ3.3–3.5 ppm), and amide carbonyl signals (δ165–170 ppm). Mass spectrometry (HRMS) validates molecular weight, while FTIR confirms amide C=O stretches (~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

  • Methodological Answer : 1H NMR identifies fluorophenyl protons (split into doublets due to para-fluoro coupling) and methoxy singlets. 13C NMR resolves quaternary carbons (e.g., fluorophenyl C-F at ~160 ppm). HRMS ensures exact mass alignment (e.g., [M+H]+ for C₁₉H₂₁FNO₃: calc. 346.1553). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in structurally similar chloroacetamides . Always cross-validate with at least two techniques to mitigate instrumental errors .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond. Use PPE (gloves, goggles) to avoid dermal contact, and work in a fume hood due to potential respiratory irritancy. Safety data for analogous compounds recommend P264 (wash skin thoroughly) and P305+P351+P338 (eye exposure protocols) .

Q. How do solubility properties influence solvent selection for reactions involving this compound?

  • Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions like SN2 substitutions. For recrystallization, use ethanol/water mixtures. Solubility tests should precede large-scale reactions; turbidimetry or UV-Vis spectroscopy can quantify solubility limits empirically .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states to identify energetically favorable pathways. For example, ICReDD’s quantum chemical reaction path searches predict optimal conditions (e.g., solvent, catalyst) . Machine learning models trained on PubChem data (e.g., reaction yields, solvent effects) can prioritize experimental trials, reducing trial-and-error by >50% .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data during structural validation?

  • Methodological Answer : If NMR shifts deviate from predicted values (e.g., due to dynamic effects), use 2D NMR (HSQC, HMBC) to confirm connectivity. For mass spec anomalies, isotopic pattern analysis distinguishes contamination. If unresolved, X-ray crystallography (as in ) provides unambiguous confirmation .

Q. How can enantiomeric purity be ensured for the chiral methoxypropyl moiety during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-(-)-2-methoxyphenylacetic acid derivatives) or enantioselective catalysis (e.g., asymmetric hydrogenation). Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) quantifies enantiomeric excess (>98% ee). Dynamic kinetic resolution may apply if racemization occurs .

Q. What in silico and in vitro approaches assess the compound’s potential as a serotonin receptor modulator?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against 5-HT2C receptor crystal structures (PDB: 6BQG) to predict binding affinity. Validate with radioligand displacement assays (e.g., [³H]-mesulergine competition) and functional assays (cAMP accumulation). Cross-reference with known ligands (e.g., ’s 5-HT2C agonists) to infer SAR .

Data Contradiction Analysis

  • Example : Conflicting NMR shifts may arise from solvent polarity or pH. If observed, repeat measurements in deuterated DMSO vs. CDCl₃ to assess solvent effects. For mass spec inconsistencies, high-resolution instruments (Q-TOF) resolve isobaric interferences .

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